molecular formula C15H19N2Na3O18P2 B031385 Uridine 5'-diphosphoglucuronic acid trisodium salt CAS No. 63700-19-6

Uridine 5'-diphosphoglucuronic acid trisodium salt

Cat. No. B031385
CAS RN: 63700-19-6
M. Wt: 646.23 g/mol
InChI Key: XXXUNWUNTOMVIG-QWGSIYABSA-K
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Description

Synthesis Analysis

UDPGA can be synthesized through enzymatic pathways involving the oxidation of UDP-glucose. Honjo et al. (1960) detailed the chemical synthesis of UDPGA from uridine 5'-phosphoramidate and α-glucuronic acid 1-phosphate, showcasing the potential for laboratory production of this critical biochemical (Honjo et al., 1960).

Molecular Structure Analysis

UDPGA's molecular structure includes a uridine moiety linked to a diphosphoglucuronic acid. This structure plays a pivotal role in its function as a glucuronyl donor in enzymatic reactions, contributing to its solubility and reactivity with various substrates. The specific arrangement of its phosphate groups and the glucuronic acid moiety dictates its interaction with UDP-glucuronosyltransferase enzymes.

Chemical Reactions and Properties

UDPGA is involved in conjugation reactions facilitated by UDP-glucuronosyltransferases, which transfer the glucuronic acid component of UDPGA to a wide range of substrates, including hormones, bilirubin, and drugs, enhancing their solubility and excretion. This process is crucial for the detoxification and metabolism of endogenous and exogenous compounds (Meech & Mackenzie, 1997).

Scientific Research Applications

Metabolic Pathways and Carcinogenesis

Uridine 5'-diphosphoglucuronic acid (UDPGA) plays a significant role in the metabolic pathways of certain carcinogens. It has been identified as a key factor in the hepatic microsomal N-glucuronidation of N-hydroxy arylamines, compounds implicated in urinary bladder carcinogenesis. Research suggests that UDPGA-fortified hepatic microsomes metabolize these arylamines into water-soluble products, which may contribute to tumor induction in the urinary bladder (Kadlubar, Miller, & Miller, 1977).

Enzyme Function and Activity

Studies have also explored the role of UDPGA in enzyme function and activity. For instance, UDPGA is crucial for the UDP-glucuronosyltransferase-mediated reactions in hepatic microsomal enzymes, influencing the metabolic processing of various substrates (Hauser, Ransil, Ziurys, & Gollan, 1988). Additionally, UDPGA concentration in the liver can be quantified through its conjugation with diethylstilbestrol, underlining its importance in liver metabolism (Watkins & Klaassen, 1982).

Role in Chemical Synthesis

UDPGA has been used in enzymatic synthesis processes, such as the creation of β-D-glucuronides, demonstrating its utility in stereoselective chemical reactions (Gygax, Spies, Winkler, & Pfaar, 1991).

Implications in Eye Research

In the context of eye research, enzymes involved in the synthesis and degradation of UDPGA in calf vitreous hyalocytes have been identified, indicating its potential role in vitreous metabolism (Jacobson, 1967).

Mass Spectrometry Applications

UDPGA has been utilized in mass spectrometry for the analysis of various polyphosphonated alkali metal salts, illustrating its relevance in analytical chemistry (Ballantine, Games, & Slater, 1997).

Future Directions

Uridine 5’-diphosphoglucuronic acid trisodium salt is a critical precursor for essential glycoconjugates across biological kingdoms, ranging from mammalian glycosaminoglycans and plant cell wall polysaccharides to bacterial capsule glycoglycerolipids . This suggests that it has potential applications in various fields of biological research.

Relevant Papers Uridine 5’-diphosphoglucuronic acid trisodium salt has been cited in 8 publications . One of these publications discusses its use as a substrate for glucuronosyltransferases, a major part of phase II metabolism .

properties

IUPAC Name

trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUNWUNTOMVIG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N2Na3O18P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657574
Record name Uridine 5'-diphosphoglucuronic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 5'-diphosphoglucuronic acid trisodium salt

CAS RN

63700-19-6
Record name Uridine 5'-diphosphoglucuronic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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